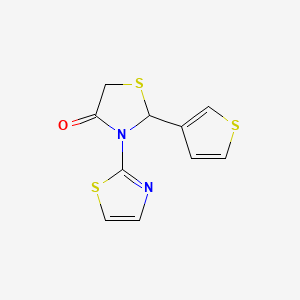
3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiophene rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a thiazole derivative with a thiophene derivative under specific conditions such as the presence of a base or an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds containing thiazole and thiophene rings are often investigated for their potential as antimicrobial, antifungal, or anticancer agents.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
Industrially, these compounds could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mécanisme D'action
The mechanism of action for 3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring.
Thiophene Derivatives: Compounds containing the thiophene ring.
Thiazolidinones: Compounds containing the thiazolidinone ring.
Uniqueness
3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one is unique in that it combines multiple heterocyclic rings, which could confer distinct chemical and biological properties compared to simpler analogs.
Propriétés
Numéro CAS |
91259-97-1 |
|---|---|
Formule moléculaire |
C10H8N2OS3 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
3-(1,3-thiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2OS3/c13-8-6-16-9(7-1-3-14-5-7)12(8)10-11-2-4-15-10/h1-5,9H,6H2 |
Clé InChI |
NWFQFIFNQNLPAZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CSC=C2)C3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


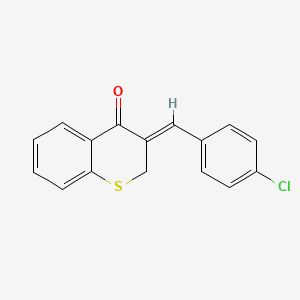

![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
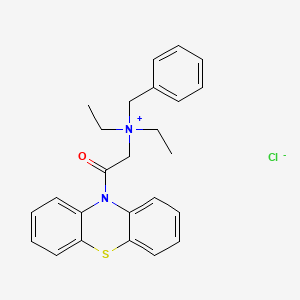
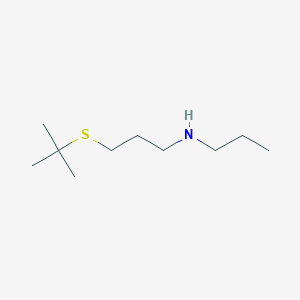
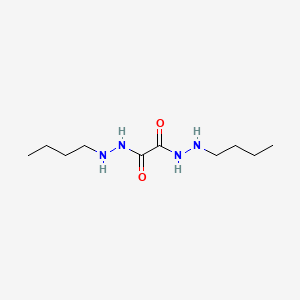
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)

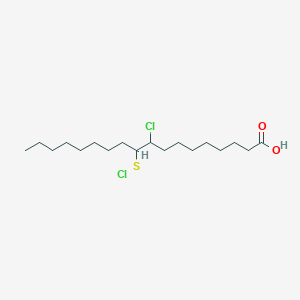

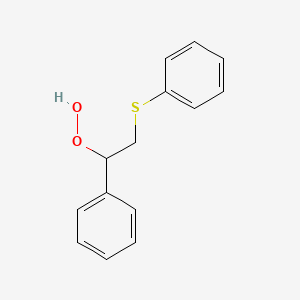
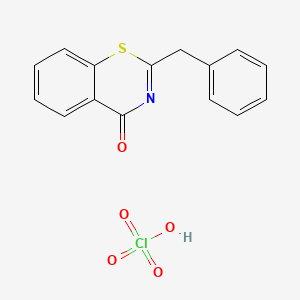
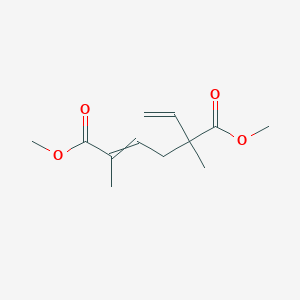
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
